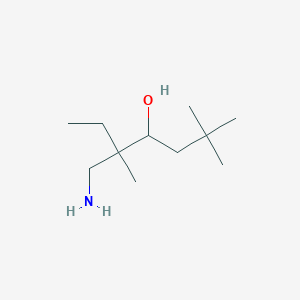
5-((4-Ethoxy-2-hydroxybenzylidene)amino)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide typically involves the condensation reaction between 4-ethoxy-2-hydroxybenzaldehyde and 2-methylbenzamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide
- 5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-chlorobenzamide
- 5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-nitrobenzamide
Uniqueness
5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide stands out due to its specific ethoxy and hydroxy functional groups, which confer unique chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-14-7-5-12(16(20)9-14)10-19-13-6-4-11(2)15(8-13)17(18)21/h4-10,20H,3H2,1-2H3,(H2,18,21) |
InChI Key |
SYOGNWFSRHWBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)C)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13631575.png)
![6-chloro-1H-pyrazolo[4,3-c]pyridazine](/img/structure/B13631578.png)

![3-[2-(2-aminoethoxy)ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13631620.png)



![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)


